N-(2-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
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Overview
Description
“N-(2-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide” is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a quinazoline moiety linked to an acetamide group, which is further substituted with an ethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide” typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.
Substitution Reactions: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Coupling Reactions: The acetamide linkage is formed by coupling the quinazoline derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.
Final Assembly: The final compound is obtained by linking the ethylphenyl group to the acetamide-quinazoline intermediate through nucleophilic substitution or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(2-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(2-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide” would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. The molecular targets and pathways involved could include inhibition of kinases, modulation of receptor activity, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Acetamide Derivatives: Compounds such as paracetamol (acetaminophen), which is a widely used analgesic and antipyretic.
Uniqueness
“N-(2-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazoline or acetamide derivatives. Its dual substitution with ethyl groups on both the phenyl and quinazoline moieties may enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-14-9-5-7-11-16(14)22-19(24)13-25-20-15-10-6-8-12-17(15)21-18(4-2)23-20/h5-12H,3-4,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYQOEDQDOPNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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